3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile dihydrochloride
CAS No.: 1955547-44-0
Cat. No.: VC5072965
Molecular Formula: C12H17Cl2N3
Molecular Weight: 274.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-44-0 |
|---|---|
| Molecular Formula | C12H17Cl2N3 |
| Molecular Weight | 274.19 |
| IUPAC Name | 3-[methyl(pyrrolidin-3-yl)amino]benzonitrile;dihydrochloride |
| Standard InChI | InChI=1S/C12H15N3.2ClH/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13;;/h2-4,7,12,14H,5-6,9H2,1H3;2*1H |
| Standard InChI Key | XZFUEWFZEXCUCG-UHFFFAOYSA-N |
| SMILES | CN(C1CCNC1)C2=CC=CC(=C2)C#N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzonitrile backbone (C₆H₄CN) linked to a pyrrolidine ring via a methylated tertiary amine. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays. Key structural attributes include:
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Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 3, methylated at the amine site.
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Benzonitrile group: Provides electron-withdrawing character, influencing reactivity and intermolecular interactions.
Table 1: Structural and Physicochemical Properties
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The primary route involves nucleophilic substitution between 3-aminobenzonitrile and methylpyrrolidine under acidic conditions. A typical procedure includes:
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Reagent Mixing: Combine equimolar 3-aminobenzonitrile and methylpyrrolidine in methanol at 0–5°C.
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Acid Catalysis: Introduce HCl gas or concentrated hydrochloric acid to precipitate the dihydrochloride salt.
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Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:
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Temperature Control: Maintained at 20–25°C to prevent exothermic side reactions.
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Residence Time: Optimized to 30–45 minutes for complete conversion.
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Automated pH Adjustment: Ensures consistent salt formation.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Yield | 70–80% | 85–92% |
| Purity | >95% | >98% |
| Scalability | Limited to 1 kg/batch | >100 kg/day |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The nitrile group undergoes substitution with primary amines or thiols. For example, reaction with ethylenediamine in DMF at 80°C yields diamino derivatives, useful in chelating agent synthesis.
Reduction Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the nitrile to a primary amine, producing 3-[methyl(pyrrolidin-3-yl)amino]benzylamine. This intermediate has shown promise in peptidomimetic drug candidates.
Acid-Base Behavior
The tertiary amine (pKa ≈ 9.5) protonates under physiological conditions, enhancing water solubility. This property is exploitable in salt-based drug formulations.
Biological Activity and Research Applications
Receptor Interaction Hypotheses
Though direct studies are lacking, structural analogs exhibit histamine H₃ receptor antagonism. The pyrrolidine moiety mimics endogenous ligands, while the nitrile group stabilizes receptor-ligand binding via dipole interactions.
| Target | Putative Interaction Mechanism | Therapeutic Area |
|---|---|---|
| Histamine H₃ Receptor | Competitive antagonism | Sleep-wake regulation |
| σ-1 Receptor | Allosteric modulation | Neuropathic pain |
| Acetylcholinesterase | Active site obstruction | Alzheimer’s disease |
Comparative Analysis with Structural Analogs
Aminobenzonitrile Derivatives
Compared to 3-aminobenzonitrile, the methylpyrrolidine substitution:
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Enhances Basicity: Tertiary amine increases pKa by 1.5–2 units.
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Improves Solubility: Dihydrochloride salt achieves 25 mg/mL in water vs. 5 mg/mL for free base.
Pyrrolidine-Containing Pharmaceuticals
Analogous structures in approved drugs include:
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Rivastigmine: Pyrrolidine-based acetylcholinesterase inhibitor.
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Saxagliptin: Antidiabetic agent with a cyanopyrrolidine core.
Industrial and Pharmaceutical Relevance
Chemical Intermediate Utility
The compound serves as a precursor for:
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Heterocyclic Libraries: Diversification via Suzuki-Miyaura couplings.
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Metal Complexes: Nitrile coordination to transition metals (e.g., Ru, Pd).
Drug Development Prospects
Ongoing research explores:
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Kinase Inhibition: Structural similarity to VEGFR-2 inhibitors.
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Antimicrobial Activity: Against Gram-positive pathogens via membrane disruption.
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